

Application Note: Spectrophotometric Determination of Disperse Blue 165:1 Concentration

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 165:1 is a synthetic azo dye utilized in the textile industry for coloring polyester and other synthetic fibers.[1] Accurate quantification of its concentration is crucial for quality control, process optimization, and environmental monitoring. This application note provides a detailed protocol for the determination of **Disperse Blue 165:1** concentration in a methanolic solution using UV-Visible spectrophotometry. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration at a specific wavelength.

Principle

The concentration of **Disperse Blue 165:1** in a solution can be determined by measuring its absorbance of light at its wavelength of maximum absorbance (λ max). According to the Beer-Lambert law, the absorbance (A) is directly proportional to the molar concentration (c) of the analyte and the path length (I) of the light through the solution. The relationship is expressed as:

 $A = \varepsilon cI$



where ε is the molar absorptivity, a constant specific to the substance at a given wavelength. By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by interpolating its absorbance value on this curve.

Materials and Methods Materials and Equipment

- Disperse Blue 165:1 (analytical standard)
- Methanol (HPLC grade)
- Calibrated UV-Visible Spectrophotometer
- 1 cm path length quartz cuvettes
- Calibrated analytical balance
- Class A volumetric flasks (10 mL, 50 mL, 100 mL)
- Calibrated micropipettes

Experimental Protocol

- 3.2.1 Determination of Wavelength of Maximum Absorbance (λmax)
- Prepare a dilute solution of Disperse Blue 165:1 in methanol. A concentration of approximately 5 mg/L is suitable for this purpose.
- Scan the absorbance of the solution over a wavelength range of 400-800 nm using the spectrophotometer.
- Identify the wavelength that exhibits the highest absorbance. This is the λmax for Disperse Blue 165:1 in methanol. For the purpose of this application note, a representative λmax of 615 nm will be used for all subsequent measurements.
- 3.2.2 Preparation of Standard Solutions



- Prepare a stock solution (100 mg/L): Accurately weigh 10.0 mg of Disperse Blue 165:1 standard and dissolve it in a 100 mL volumetric flask with methanol. Ensure the dye is completely dissolved.
- Prepare a series of working standard solutions by serial dilution from the stock solution using methanol, as detailed in Table 1.

Table 1: Preparation of Standard Solutions

Standard ID	Concentration (mg/L)	Volume of Stock Solution (100 mg/L)	Final Volume (mL)
STD-1	1.0	100 μL	10
STD-2	2.5	250 μL	10
STD-3	5.0	500 μL	10
STD-4	7.5	750 μL	10
STD-5	10.0	1.0 mL	10

3.2.3 Calibration Curve Construction

- Set the spectrophotometer to the determined λmax (615 nm).
- Use methanol as a blank to zero the instrument.
- Measure the absorbance of each standard solution (STD-1 to STD-5) in a 1 cm cuvette.
- Plot the absorbance values versus the corresponding concentrations to generate a calibration curve.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

3.2.4 Measurement of Unknown Sample Concentration



- Prepare the unknown sample by dissolving it in methanol. Dilute if necessary to ensure the absorbance falls within the linear range of the calibration curve.
- Measure the absorbance of the unknown sample at 615 nm.
- Calculate the concentration of **Disperse Blue 165:1** in the sample using the equation from the calibration curve.

Data Presentation

A summary of the quantitative data obtained from the spectrophotometric analysis is presented in the following tables.

Table 2: Hypothetical Calibration Curve Data for **Disperse Blue 165:1** in Methanol

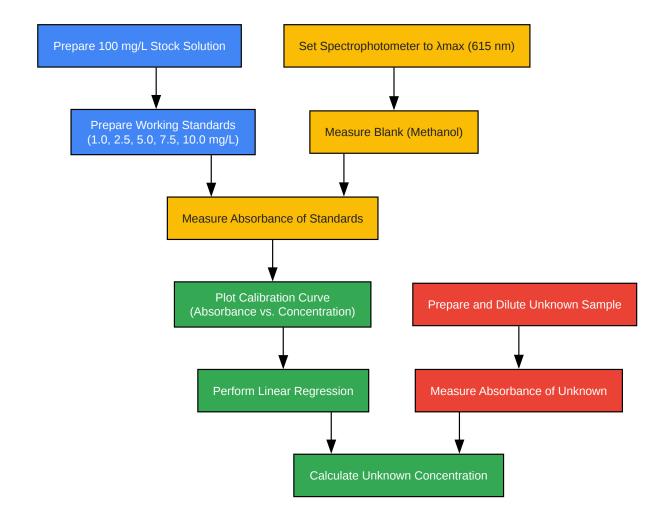
Concentration (mg/L)	Absorbance at 615 nm
1.0	0.125
2.5	0.310
5.0	0.620
7.5	0.935
10.0	1.245

Table 3: Performance Characteristics of the Spectrophotometric Method



Parameter	Value
Wavelength of Maximum Absorbance (λmax)	615 nm
Linear Range	1.0 - 10.0 mg/L
Regression Equation (y = mx + c)	y = 0.124x + 0.001
Coefficient of Determination (R²)	> 0.99
Limit of Detection (LOD)	~0.3 ppm
Limit of Quantification (LOQ)	~1.0 ppm

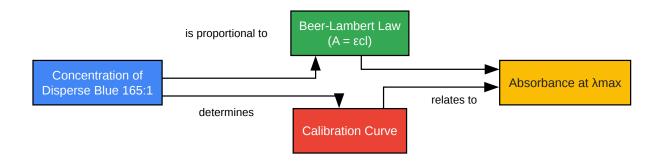
Visualizations





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Caption: Experimental workflow for spectrophotometric determination.



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Caption: Logical relationship based on Beer-Lambert Law.

Conclusion

The described UV-Visible spectrophotometric method provides a simple, rapid, and cost-effective approach for the quantitative determination of **Disperse Blue 165:1** in methanolic solutions. The method demonstrates good linearity and is suitable for routine analysis in quality control and research settings. For complex matrices, sample preparation techniques such as solid-phase extraction may be necessary to remove interfering substances. It is recommended to validate the method in the specific sample matrix to ensure accuracy and precision.

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References

- 1. benchchem.com [benchchem.com]
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